

# Technical Support Center: Troubleshooting Inconsistent Results in TiO<sub>2</sub> Photocatalysis Experiments

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Titanium dioxide*

Cat. No.: *B151887*

[Get Quote](#)

Welcome to the technical support center for TiO<sub>2</sub> photocatalysis. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their experimental results. In photocatalysis, seemingly minor deviations in protocol can lead to significant inconsistencies, hindering progress and raising questions about data validity. This resource provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose and resolve common issues, ensuring your experiments are both reproducible and reliable.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Understanding the Core Challenge: The Sensitivity of Photocatalysis

Titanium dioxide (TiO<sub>2</sub>) is a robust and widely used photocatalyst, but its efficiency is highly sensitive to a multitude of factors.[\[4\]](#) Inconsistencies often arise not from a single major error, but from a combination of subtle variations in catalyst properties, experimental conditions, and analytical procedures.[\[1\]](#)[\[2\]](#) This guide is structured to walk you through a logical troubleshooting process, from the catalyst itself to the final data analysis.

## Part 1: Catalyst-Related Issues: Is Your TiO<sub>2</sub> the Culprit?

The intrinsic properties of your TiO<sub>2</sub> nanoparticles are the foundation of your experiment. Any variability here will cascade through your results.[\[1\]](#)

## Q1: My degradation efficiency is much lower than expected, or I'm seeing no activity at all. What's wrong with my catalyst?

Possible Causes & Solutions:

- Incorrect Crystal Phase: TiO<sub>2</sub> exists in several polymorphs, primarily anatase, rutile, and brookite. For most organic degradation applications, the anatase phase is considered the most photoactive.[\[4\]](#)[\[5\]](#)[\[6\]](#) A mixture of anatase and rutile (like the commercial product P25) often shows enhanced activity due to improved charge separation.[\[6\]](#)[\[7\]](#)
  - Troubleshooting Step: Verify the crystal phase of your TiO<sub>2</sub> using X-ray Diffraction (XRD).[\[8\]](#)[\[9\]](#)[\[10\]](#) If your synthesis method is not producing the desired phase, you may need to adjust parameters like calcination temperature or pH during synthesis.[\[5\]](#)[\[11\]](#)
- Low Surface Area or Catalyst Poisoning: An effective photocatalyst requires a high surface area for the adsorption of pollutants and sufficient active sites. If the surface is compromised, activity will plummet.[\[12\]](#)[\[13\]](#)
  - Troubleshooting Step: Measure the specific surface area using the Brunauer-Emmett-Teller (BET) method. If it's lower than expected for your material type, consider if agglomeration is an issue. Catalyst poisoning by reaction intermediates can also occur; try washing the catalyst with deionized water or a suitable solvent and re-running the experiment to see if activity is restored.[\[1\]](#)
- Poor Catalyst Dispersion: Agglomerated nanoparticles drastically reduce the effective surface area available for light absorption and reaction.[\[1\]](#)[\[14\]](#)
  - Troubleshooting Step: Ensure a homogeneous suspension by using an ultrasonic bath or probe sonicator to break up agglomerates before starting the experiment.[\[1\]](#) Visually inspect the suspension; it should appear uniform and milky, not granular.

## Q2: I'm observing significant batch-to-batch variability with my synthesized TiO<sub>2</sub>.

### Possible Causes & Solutions:

- Inconsistent Synthesis Protocol: Even minor changes in synthesis parameters can alter the final properties of the TiO<sub>2</sub> nanoparticles.
  - Troubleshooting Step: Strictly standardize your synthesis protocol. This includes precursor concentrations, reaction temperature and time, stirring rate, and calcination conditions (temperature, ramp rate, and atmosphere).[1] Document every step meticulously.
- Changes in Crystallinity and Particle Size: The degree of crystallinity and the size of the nanoparticles directly impact photocatalytic performance.[4]
  - Troubleshooting Step: Routinely characterize new batches of catalyst. Use XRD to check for phase purity and crystallinity and Transmission Electron Microscopy (TEM) to analyze particle size and morphology.[8] This data will allow you to correlate physical properties with observed activity.

Technique	Primary Information Gained	Importance in Troubleshooting
XRD	Crystal phase (anatase, rutile), crystallite size, crystallinity	Confirms you have the correct, active form of TiO <sub>2</sub> .[8][9]
BET	Specific surface area, pore volume	High surface area is critical for reactant adsorption and activity.[15]
TEM/SEM	Particle size, morphology, agglomeration state	Visual confirmation of nanoparticle size and dispersion.
UV-Vis DRS	Band gap energy, light absorption properties	Ensures the catalyst absorbs light at the wavelength of your lamp.[9]

Table 1: Key characterization techniques for TiO<sub>2</sub> photocatalysts.

## Part 2: Experimental Setup and Reaction Conditions

Reproducibility is impossible without stringent control over the reaction environment.[\[2\]](#) The light source, reactor geometry, and solution chemistry are critical variables.

### Q3: My results are inconsistent between identical experiments. How can I improve reproducibility?

Possible Causes & Solutions:

- Fluctuations in Light Intensity: The rate of a photocatalytic reaction is highly dependent on the photon flux. An unstable power supply, an aging lamp, or changes in the distance between the lamp and the reactor will cause inconsistent results.[\[1\]](#)[\[16\]](#)
  - Troubleshooting Step: Use a calibrated radiometer or photometer to measure the light intensity at the reactor surface before each experiment.[\[17\]](#) Ensure the lamp has had sufficient warm-up time to reach a stable output. Document the lamp's age (hours of use) as its output degrades over time.
- Temperature Variations: The light source can significantly heat the reaction solution, which can affect reaction kinetics and adsorption equilibria.[\[1\]](#)[\[2\]](#)
  - Troubleshooting Step: Maintain a constant temperature using a cooling fan, a water bath, or a reactor with a cooling jacket.[\[1\]](#) Monitor and report the temperature throughout the experiment.
- Inadequate Mixing: If the TiO<sub>2</sub> particles are not kept in suspension, the effective catalyst concentration in the light path will decrease, leading to lower and more variable degradation rates.
  - Troubleshooting Step: Use a magnetic stirrer at a consistent and sufficiently high speed to ensure the suspension remains homogeneous. The formation of a vortex should be adequate to keep particles suspended without splashing the solution onto the reactor walls.

## Q4: How does the pH of the solution affect my results?

The pH is one of the most critical and often overlooked parameters. It governs the surface charge of the  $\text{TiO}_2$  particles and can influence the charge state of the target pollutant.[1][18]

- Mechanism: The point of zero charge (PZC) for  $\text{TiO}_2$  is typically around pH 6.5.[1]
  - Below PZC (acidic conditions): The surface becomes positively charged ( $\text{Ti}-\text{OH}_2^+$ ). This promotes the adsorption of anionic pollutants through electrostatic attraction.[1]
  - Above PZC (alkaline conditions): The surface becomes negatively charged ( $\text{Ti}-\text{O}^-$ ). This favors the adsorption of cationic pollutants.
- Troubleshooting Step:
  - Determine the PZC of your specific  $\text{TiO}_2$  catalyst.
  - Measure the pH of your solution before and after the experiment.
  - Adjust the initial pH to a value that maximizes the adsorption of your target molecule. For example, for a cationic dye like methylene blue, a pH  $> 6.5$  is generally favorable.
  - Use buffers if necessary, but be aware that buffer ions (e.g., phosphate, carbonate) can sometimes act as scavengers for reactive oxygen species, potentially inhibiting the reaction.

```
dot graph "Troubleshooting_Workflow" { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", width=3, height=0.8]; edge [fontname="Arial"];
```

} enddot A logical workflow for troubleshooting inconsistent photocatalysis results.

## Q5: I increased my catalyst concentration, but the degradation rate didn't increase. Why?

This is a common observation and is typically due to light scattering and agglomeration effects.

- Mechanism: Initially, increasing the catalyst loading increases the number of active sites, leading to a higher reaction rate.[19][20] However, beyond an optimal concentration, the suspension becomes too turbid. This high turbidity causes excessive light scattering, preventing photons from penetrating deep into the solution.[21] Essentially, particles begin to "shade" one another, reducing the overall efficiency.
- Troubleshooting Step: Determine the optimal catalyst loading for your specific reactor geometry and pollutant concentration.[22] Perform a series of experiments varying the catalyst concentration (e.g., 0.1 g/L to 2.0 g/L) while keeping all other parameters constant. Plot the observed rate constant (k) versus catalyst loading to identify the optimal value.[20]

## Part 3: The Importance of Control Experiments

To claim that you are observing photocatalysis, you must be able to distinguish it from other processes. Running proper controls is a non-negotiable part of a trustworthy protocol.[23][24]

### Q6: How do I know if the degradation I'm seeing is actually from photocatalysis?

You must perform two key control experiments in parallel with your main experiment.[25]

- Adsorption in the Dark: Before turning on the light, the catalyst suspension containing the pollutant should be stirred in complete darkness for a period (typically 30-60 minutes) to allow adsorption/desorption equilibrium to be reached.[26][27] This establishes the baseline removal of the pollutant due to adsorption alone. The photocatalysis experiment should only begin after this equilibrium is established.[28]
- Photolysis without Catalyst: A solution of the pollutant without any TiO<sub>2</sub> should be irradiated under the exact same conditions as your main experiment. This measures the degradation of the pollutant due to direct exposure to the light source (photolysis). For many stable organic molecules, this effect is negligible, but it must be confirmed.

**Data Interpretation:** The true photocatalytic degradation is the total degradation observed in your main experiment minus the removal from dark adsorption and the degradation from photolysis.

## Part 4: Analytical and Data Interpretation FAQs

Accurate analysis is crucial for reliable results. Inconsistencies can arise from the way you sample, measure, and calculate your results.

- FAQ 1: How should I take samples from the reactor? Before analysis (e.g., by UV-Vis spectroscopy or HPLC), the TiO<sub>2</sub> particles must be removed from the sample aliquot to stop the reaction and prevent interference with the measurement. Use a syringe filter (e.g., 0.22 µm PTFE or PVDF) to immediately separate the catalyst from the solution. Ensure the filter material does not adsorb your target pollutant by testing it with a standard solution.
- FAQ 2: My results seem inconsistent when using a dye like Methylene Blue. Why? While common, dyes like Methylene Blue (MB) can be problematic. MB can be degraded via photosensitization, where the dye molecule itself absorbs light and becomes excited, leading to degradation that is not truly semiconductor-mediated photocatalysis.[\[15\]](#) This can lead to an overestimation of the catalyst's activity. It is often better to use a non-colored model pollutant, such as phenol or 4-chlorophenol, which only absorbs in the UV region and is not susceptible to self-sensitization under visible light.
- FAQ 3: How can I compare my results with those from other labs? Directly comparing degradation rates (e.g., in mg/L/min) is often misleading due to differences in reactors, lamps, and other conditions.[\[29\]](#) A more standardized, albeit complex, method is to report the Apparent Quantum Yield (AQY). This normalizes the reaction rate to the rate of incident photons.[\[30\]](#)
  - AQY (%) = (Number of molecules of reactant transformed / Number of incident photons) x 100 Calculating AQY requires careful actinometry to determine the photon flux of your light source.[\[31\]](#)[\[32\]](#)[\[33\]](#) While challenging, it is the best way to report data for meaningful comparison.[\[29\]](#)

## Protocol: Standardized Photocatalytic Activity Test

This protocol provides a self-validating framework for assessing the photocatalytic activity of a TiO<sub>2</sub> powder suspension.

- Catalyst Suspension Preparation:

- Weigh the desired amount of TiO<sub>2</sub> to achieve the optimal catalyst loading (e.g., 0.5 g/L).
- Add the catalyst to a known volume of deionized water.
- Disperse the catalyst using an ultrasonic bath for 15 minutes to break up agglomerates.

• Reaction Setup:

- Transfer the suspension to the photoreactor.
- Add the stock solution of the pollutant to reach the desired initial concentration (e.g., 10 mg/L).
- Place the reactor in the experimental setup with a magnetic stirrer and begin stirring at a constant rate.
- If required, begin bubbling air or oxygen at a steady flow rate to ensure sufficient electron acceptors are present.[1]
- Position the light source at a fixed, documented distance from the reactor.

• Dark Adsorption Phase:

- Cover the entire reactor with aluminum foil or another opaque material to block all light.
- Stir the suspension for 60 minutes.
- At t = -60 min (start of dark phase) and t = 0 min (end of dark phase), take an aliquot of the suspension. Immediately filter it through a 0.22 µm syringe filter and analyze the pollutant concentration. This establishes the amount of pollutant removed by adsorption.

• Photocatalysis Phase:

- Turn on the light source (ensure it has been pre-warmed).
- Start a timer.
- At regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw aliquots. Immediately filter each sample and store for analysis.

- Control Experiments:
  - Simultaneously run two other vessels:
    - Photolysis Control: Pollutant solution (no TiO<sub>2</sub>), irradiated.
    - Adsorption Control: Pollutant solution with TiO<sub>2</sub>, kept in the dark for the entire duration.
- Analysis:
  - Analyze the concentration of the pollutant in all filtered samples using a calibrated analytical method (e.g., UV-Vis Spectrophotometry, HPLC).
  - Calculate the degradation percentage at each time point relative to the concentration at t=0 (after the dark adsorption phase).

```
dot graph "Photocatalysis_Mechanism" { graph [rankdir=LR, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded", fontname="Arial"]; edge [fontname="Arial"];
```

} enddot Basic mechanism of TiO<sub>2</sub> photocatalysis showing charge separation and ROS generation.

By implementing these rigorous troubleshooting steps and standardized protocols, you can significantly improve the consistency and reliability of your TiO<sub>2</sub> photocatalysis experiments, leading to more robust and publishable scientific outcomes.

## References

- ISO 10678:2010. Fine ceramics (advanced ceramics, advanced technical ceramics) — Determination of photocatalytic activity of surfaces in an aqueous medium by degradation of methylene blue.
- Pura Group. Photocatalyst Test Standards. Pura Group. [\[Link\]](#)
- iTeh Standards. ISO 10678:2024. iTeh Standards. [\[Link\]](#)
- ResearchGate. How does light intensity and wavelength, (UV light vs visible light) effects product yield for photocatalysis process?.
- The role of pH on the Structural properties and Photocatalytic applications of TiO<sub>2</sub> nanocrystals prepared by simple sol-gel method. Semantic Scholar. [\[Link\]](#)
- iTeh Standards. ISO/PRF 10678. iTeh Standards. [\[Link\]](#)

- A study on the photocatalytic degradation performance of a  $[KNbO_3]0.9-[BaNi0.5Nb0.5O_3-\delta]0.1$  perovskite. RSC Publishing. [\[Link\]](#)
- Enhancing Photocatalytic Properties of  $TiO_2$  Photocatalyst and Heterojunctions: A Comprehensive Review. PubMed Central. [\[Link\]](#)
- A study on the photocatalytic degradation performance of a  $[KNbO_3]0.9-[BaNi0.5Nb0.5O_3-\delta]0.1$  perovskite. RSC Advances. [\[Link\]](#)
- Influence of catalyst loading on photocatalytic degradation efficiency of CTAB-assisted  $TiO_2$  photocatalyst towards methylene. Indian Academy of Sciences. [\[Link\]](#)
- Scale-Up of a Heterogeneous Photocatalytic Degradation Using a Photochemical Rotor-Stator Spinning Disk Reactor.
- ISO 10678. DPS. [\[Link\]](#)
- Synthesis and Photocatalytic Evaluation of  $CoPc/g-C_3N_4$  and  $CuPc/g-C_3N_4$  Catalysts for Efficient Degradation of Chlorin
- Assessing the effect of light intensity and light wavelength spectra on the photoreduction of formic acid using a graphene oxide material.
- Challenges and Future Perspectives in Photocatalysis: Conclusions from an Interdisciplinary Workshop.
- Effect of pH on  $TiO_2$  nanoparticles via sol gel method. CORE. [\[Link\]](#)
- Factors affecting photocatalytic activity of  $TiO_2$ .
- Preparation and Characterization of Stable Biphase  $TiO_2$  Photocatalyst with High Crystallinity, Large Surface Area, and Enhanced Photoactivity.
- Synthesis and Characterization of Enhanced Photocatalytic Activity with Li+-Doping Nanosized  $TiO_2$  C
- Synthesis and Characterization of Visible-Light-Active  $TiO_2$ -Based Photocatalysts.
- Chemical and physical characterization of the  $TiO_2$ -based photocatalysts.
- Light intensity changes can switch photocatalyst between one- and two-photon mechanisms. Chemistry World. [\[Link\]](#)
- Effect of pH on formation of Ti-O-based photocatalysts prepared by green chemistry and their photocatalytic activities. Semantic Scholar. [\[Link\]](#)
- Wavelength Dependence of the Photocatalytic Performance of Pure and Doped  $TiO_2$  Photocatalysts—A Reflection on the Importance of UV Excitability. MDPI. [\[Link\]](#)
- Synthesis, Characterization, and Photocatalytic Properties of Sol-Gel Ce- $TiO_2$  Films. MDPI. [\[Link\]](#)
- Effect of pH on the Formation of Amorphous  $TiO_2$  Complexes and  $TiO_2$  Anatase during the Pyrolysis of an Aqueous  $TiCl_4$  Solution. MDPI. [\[Link\]](#)
- Quantum Yield and Quantum Efficiency in Photoelectrocatalysis Experiments. Perfectlight Technology. [\[Link\]](#)
- Calculating quantum yield of a photoc

- Absolute quantum yields in photocatalytic slurry reactors.
- How Does TiO<sub>2</sub> Enhance Photocatalysis Efficiency?. TOPTION Instrument. [\[Link\]](#)
- Toward Reliable and Reproducible Research in Organic Photocatalysis by Carbon Nitride.
- Factors affecting photocatalytic activity of TiO<sub>2</sub>. University of Toyama. [\[Link\]](#)
- Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields?. The Journal of Physical Chemistry Letters. [\[Link\]](#)
- AQY Calculation Formula. Perfectlight Technology. [\[Link\]](#)
- Insights into the TiO<sub>2</sub>-Based Photocatalytic Systems and Their Mechanisms. MDPI. [\[Link\]](#)
- Factors impacting the aggregation/agglomeration and photocatalytic activity of highly crystalline spheroid- and rod-shaped TiO<sub>2</sub> nanoparticles in aqueous solutions. Semantic Scholar. [\[Link\]](#)
- Red light excitation: illuminating photocatalysis in a new spectrum. PubMed Central. [\[Link\]](#)
- Experimental procedure for an adsorptive photocatalysis.
- Why Seeing Is Not Always Believing : Common Pitfalls in Photocatalysis and Electrocatalysis.
- Why does my self synthesis Anatase TiO<sub>2</sub> does not show any photocatalytic activity?.
- Control experiments for the photocatalytic degradation of (a) RhB, (b) SRB, (c) • OH trapping experiment of RhB with terephthalic acid as a probe molecule, and (d) radical scavenging experiment for the degradation of CIP and TC.
- Visible-light photocatalysts: Prospects and challenges.
- Coping with Chloride Ion: Cellulose Acetate-Integrated Ag<sub>3</sub>PO<sub>4</sub>@SiO<sub>2</sub> Films for Efficient Photocatalytic Degradation of Organic Pollutants in Saline Water.
- Hidden but Possibly Fatal Misconceptions in Photocatalysis Studies: A Short Critical Review. MDPI. [\[Link\]](#)
- Adsorption process of photocatalysts in the dark under stirring.
- Simultaneous Adsorption and Photocatalysis Processes Based on Ternary TiO<sub>2</sub>–CuxS–Fly Ash Hetero-Structures. MDPI. [\[Link\]](#)
- Photocatalytic Oxidation of an Organic Dye Using **Titanium Dioxide**. University of Toronto. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward Reliable and Reproducible Research in Organic Photocatalysis by Carbon Nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing Photocatalytic Properties of TiO<sub>2</sub> Photocatalyst and Heterojunctions: A Comprehensive Review of the Impact of Biphasic Systems in Aerogels and Xerogels Synthesis, Methods, and Mechanisms for Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. titantio2.com [titantio2.com]
- 13. mdpi.com [mdpi.com]
- 14. Factors impacting the aggregation/agglomeration and photocatalytic activity of highly crystalline spheroid- and rod-shaped TiO<sub>2</sub> nanoparticles in aqueous solutions. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. sphinxsai.com [sphinxsai.com]
- 19. A study on the photocatalytic degradation performance of a [KNbO<sub>3</sub>]<sub>0.9</sub>-[BaNi<sub>0.5</sub>Nb<sub>0.5</sub>O<sub>3- $\delta$</sub> ]<sub>0.1</sub> perovskite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. A study on the photocatalytic degradation performance of a [KNbO<sub>3</sub>]<sub>0.9</sub>-[BaNi<sub>0.5</sub>Nb<sub>0.5</sub>O<sub>3- $\delta$</sub> ]<sub>0.1</sub> perovskite - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07310H [pubs.rsc.org]
- 21. Scale-Up of a Heterogeneous Photocatalytic Degradation Using a Photochemical Rotor-Stator Spinning Disk Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]
- 24. pubs.aip.org [pubs.aip.org]
- 25. web.viu.ca [web.viu.ca]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. AQY Calculation Formula\_Formula-Perfectlight [perfectlight.com.cn]
- 31. Quantum Yield and Quantum Efficiency in Photoelectrocatalysis Experiments\_Formula-Perfectlight [perfectlight.com.cn]
- 32. reddit.com [reddit.com]
- 33. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Inconsistent Results in TiO<sub>2</sub> Photocatalysis Experiments]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151887#troubleshooting-inconsistent-results-in-tio2-photocatalysis-experiments>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)